molecular formula C25H30N2O6 B15100375 (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B15100375
M. Wt: 454.5 g/mol
InChI Key: WPQNRPQCBLNPKF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a complex substitution pattern. Its structure includes:

  • Hydroxy(5-methylfuran-2-yl)methylidene: A conjugated enol ether system with a furan ring, likely contributing to redox activity or hydrogen-bonding capabilities .
  • 3-(Morpholin-4-yl)propyl chain: A morpholine-containing alkyl chain, which may enhance solubility and serve as a hydrogen-bond acceptor .

The pyrrolidine-2,3-dione core is structurally analogous to bioactive diketopiperazines, but its extended conjugation and substituents suggest unique electronic and steric properties . Crystallographic studies using programs like SHELXL could resolve its 3D conformation, particularly the puckering of the pyrrolidine ring .

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H30N2O6/c1-3-32-19-8-6-18(7-9-19)22-21(23(28)20-10-5-17(2)33-20)24(29)25(30)27(22)12-4-11-26-13-15-31-16-14-26/h5-10,22,29H,3-4,11-16H2,1-2H3

InChI Key

WPQNRPQCBLNPKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the ethoxyphenyl, hydroxy(5-methylfuran-2-yl)methylidene, and morpholin-4-ylpropyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Pyrrolidine-2,3-dione 4-Ethoxyphenyl, 5-methylfuran, morpholinylpropyl Unknown (potential kinase inhibition)
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidinone Arylidene hydrazones, hydroxyphenyl Antimicrobial, anticancer
Example 329 (EP 4374877 A2) Pyrrolo[1,2-b]pyridazine Dichlorophenyl, trifluoromethylpyridyl Kinase inhibition (hypothesized)
Ferroptosis-Inducing Compounds (FINs) Varied (e.g., erastin, RSL3) Electrophilic groups, redox-active moieties Trigger ferroptosis in cancer cells

Key Structural Differences :

  • Unlike FINs (e.g., erastin), it lacks a quinone or electrophilic warhead, suggesting a divergent mechanism of action .
Bioactivity and Mechanisms
  • Thiazolidinones: Exhibit antimicrobial activity via thiol-reactive mechanisms . The target compound’s furan and morpholine groups may instead modulate kinase or GPCR targets.
  • Pyrrolo-pyridazines : Example 329 in EP 4374877 A2 targets kinases, implying the morpholine group in the target compound could similarly interact with ATP-binding pockets .
  • Natural vs. Synthetic: Plant-derived furanoids (e.g., C. gigantea extracts) show insecticidal activity, but synthetic furan-methylidene derivatives like the target compound may prioritize stability and selectivity .

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